Technical Guide: Physicochemical and Drug Release Properties of Ethylene Vinyl Acetate (EVA) Copolymer in the NuvaRing® Core
Technical Guide: Physicochemical and Drug Release Properties of Ethylene Vinyl Acetate (EVA) Copolymer in the NuvaRing® Core
Audience: Researchers, scientists, and drug development professionals.
Introduction
This technical guide provides an in-depth overview of the ethylene (B1197577) vinyl acetate (B1210297) (EVA) copolymer utilized in the core of the NuvaRing® vaginal ring. NuvaRing® is a hormonal contraceptive that delivers a sustained release of etonogestrel (B1671717) (a progestin) and ethinyl estradiol (B170435) (an estrogen) for a three-week period. The core of the device, responsible for housing and controlling the release of these active pharmaceutical ingredients (APIs), is composed of two distinct grades of EVA copolymer. This document details the physicochemical properties of these copolymers, their drug release characteristics, and the methodologies used for their evaluation.
Composition and Structure of the NuvaRing® Core
The NuvaRing® is a non-biodegradable, flexible, and transparent ring with an outer diameter of 54 mm and a cross-sectional diameter of 4 mm.[1] The core of the ring is a reservoir-type system, manufactured through a co-extrusion process. It consists of a drug-loaded core made from an EVA copolymer with a 28% vinyl acetate content, which is encapsulated by a rate-controlling membrane made of an EVA copolymer with a 9% vinyl acetate content.[2][3] The core contains 11.7 mg of etonogestrel and 2.7 mg of ethinyl estradiol.[1]
Physicochemical Properties of EVA Copolymers
The properties of EVA copolymers are largely dictated by the weight percentage of vinyl acetate (VA). The VA content influences the polymer's crystallinity, polarity, and consequently its drug permeability.[4]
EVA Copolymer with 28% Vinyl Acetate (Core Material)
This grade of EVA is characterized by its lower crystallinity and higher polarity compared to the 9% VA grade. These properties make it a suitable matrix for dissolving and housing the steroid hormones.
EVA Copolymer with 9% Vinyl Acetate (Membrane Material)
The lower vinyl acetate content in this grade results in higher crystallinity and lower polarity. This composition is crucial for its function as a rate-controlling membrane, modulating the diffusion of the APIs from the core into the vaginal environment.
Table 1: Physicochemical Properties of EVA Copolymers Used in NuvaRing®
| Property | EVA (28% Vinyl Acetate) | EVA (9% Vinyl Acetate) | Test Method/Reference |
| Vinyl Acetate Content (%) | 27 - 29 | ~9 | FTIR (Internal Method)[5] / FDA Chemistry Review[3] |
| Density (g/cm³) | 0.950 | ~0.93 | ISO 1183[5] / General EVA Properties[6] |
| Melt Index (g/10 min at 190°C, 2.16 kg) | 22 - 29 | Not specified | ASTM D1238[5] |
| Melting Point (°C) | 71.0 | ~90-99 | DSC[5] / General EVA Properties[2][7] |
| Vicat Softening Point (°C) | ≤ 40.0 | Not specified | ISO 306[5] |
| Hardness (Shore A) | 75 | Not specified | ASTM D2240[5] |
| Tensile Strength at Break (MPa) | 14.0 | Not specified | ASTM D638[5] |
| Elongation at Break (%) | 800 - 1000 | Not specified | ASTM D638[5] |
| Crystallinity (%) | Lower | Higher | Non-isothermal crystallization studies show that higher VA content leads to lower crystallinity.[8][9] |
Drug Release and Pharmacokinetics
NuvaRing® is designed to release an average of 0.120 mg/day of etonogestrel and 0.015 mg/day of ethinyl estradiol over a 21-day period.[1] The release mechanism is primarily driven by diffusion through the EVA copolymer matrix and membrane.
Table 2: Pharmacokinetic Parameters of Etonogestrel and Ethinyl Estradiol from NuvaRing®
| Parameter | Etonogestrel | Ethinyl Estradiol | Reference |
| Bioavailability (vaginal vs. oral) | ~100% | ~56% | [1][10] |
| Time to Maximum Concentration (Cmax) | ~1 week | ~1 week | [10][11] |
| Elimination Half-life (hours) | 21 - 38 | 7 - 36 | [12][13] |
| Protein Binding (%) | ≥98% (66% to albumin, 32% to SHBG) | 97–98% (to albumin) | [12][13] |
Experimental Protocols
In Vitro Drug Release Testing
While the specific proprietary method used for NuvaRing® is not publicly detailed, the scientific literature describes common methodologies for evaluating in vitro drug release from vaginal rings.
-
Apparatus: A common method involves placing the vaginal ring in a vessel containing a specific volume of a release medium, maintained at 37°C with constant agitation.[14] USP Apparatus 7 (reciprocating holder) has also been used for accelerated release testing of NuvaRing® segments.[14]
-
Release Medium: The composition of the release medium can vary, but it is often a buffered solution at a pH relevant to the vaginal environment (around 4.5). Simulated vaginal fluid may also be used.
-
Agitation: Agitation rates can range from 60 rpm in shaking incubators to 750 rpm with in-flask stirring.[15]
-
Sampling and Analysis: Aliquots of the release medium are collected at predetermined time points and the concentration of the released drugs is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).[16]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
The simultaneous quantification of etonogestrel and ethinyl estradiol is commonly performed using reverse-phase HPLC with UV detection.
-
Column: A C18 column (e.g., Inertsil ODS-3, 5 µm, 4.6 mm x 150 mm) is typically used.[16]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% trifluoroacetic acid or a phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile) is common.[16][17]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[16]
-
Detection: UV detection is performed at wavelengths optimized for each compound (e.g., 254 nm for etonogestrel and 220 nm for ethinyl estradiol).[16]
-
Retention Times: Under specific chromatographic conditions, etonogestrel and ethinyl estradiol have distinct retention times, allowing for their separation and quantification.[16][17]
Biocompatibility Testing
The EVA copolymers used in NuvaRing® must meet the requirements for biocompatibility as they are in prolonged contact with mucosal tissue. The ISO 10993 series of standards provides a framework for the biological evaluation of medical devices.[18]
-
ISO 10993-1: This standard outlines the general principles for the biological evaluation of medical devices within a risk management process.[18]
-
Key Tests for a Vaginal Ring: Based on the nature and duration of contact, the following tests from the ISO 10993 series are typically relevant:
Visualizations
Hormonal Signaling Pathway
The contraceptive effect of NuvaRing® is achieved through the synergistic action of etonogestrel and ethinyl estradiol on the hypothalamic-pituitary-ovarian (HPO) axis.
Caption: Hormonal signaling pathway of NuvaRing®.
Experimental Workflow for In Vitro Drug Release Testing
The following diagram illustrates a typical workflow for determining the in vitro release profile of hormones from a vaginal ring.
Caption: In vitro drug release testing workflow.
Logical Relationship for Biocompatibility Assessment
The assessment of biocompatibility for the EVA copolymers in NuvaRing® follows a logical progression as outlined by the ISO 10993 standards.
Caption: Biocompatibility assessment workflow.
References
- 1. NUVARING® (etonogestrel/ethinyl estradiol vaginal ring) [dailymed.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. business.baylor.edu [business.baylor.edu]
- 5. Arkema Group EVATANE® 28-25 Copolymer Ethylene - Vinyl Acetate datasheet [lookpolymers.com]
- 6. Ethylene Vinyl Acetate (EVA) :: MakeItFrom.com [makeitfrom.com]
- 7. Ethylene-vinyl acetate - Wikipedia [en.wikipedia.org]
- 8. expresspolymlett.com [expresspolymlett.com]
- 9. web.donga.ac.kr [web.donga.ac.kr]
- 10. Pharmacokinetics of etonogestrel and ethinylestradiol released from a combined contraceptive vaginal ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. Ethinylestradiol - Wikipedia [en.wikipedia.org]
- 13. Etonogestrel - Wikipedia [en.wikipedia.org]
- 14. In Vitro Methods for Evaluating Drug Release of Vaginal Ring Formulations—A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. emergobyul.com [emergobyul.com]
- 19. thetapelab.com [thetapelab.com]
- 20. EN ISO 10993 - Biocompatibility testing of medical device [hygcen.de]
